molecular formula C16H15NO B12620810 2-Cyclopropyl-N-phenylbenzamide CAS No. 918867-73-9

2-Cyclopropyl-N-phenylbenzamide

Cat. No.: B12620810
CAS No.: 918867-73-9
M. Wt: 237.30 g/mol
InChI Key: VIJDVMYXFUJOCN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-phenylbenzamide is an organic compound with the molecular formula C16H15NO It is a derivative of benzamide, where the benzamide core is substituted with a cyclopropyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-N-phenylbenzamide can be achieved through several methods. One common approach involves the N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid via the Chan–Evans–Lam coupling reaction. This reaction typically uses a Cu@Phen@MGO catalyst under base-free conditions at room temperature . Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The use of efficient catalysts and optimized reaction conditions is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl and cyclopropyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-N-phenylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of N-phenylbenzamide have been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and inflammation . The compound may also act on other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-N-phenylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

918867-73-9

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-cyclopropyl-N-phenylbenzamide

InChI

InChI=1S/C16H15NO/c18-16(17-13-6-2-1-3-7-13)15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H,17,18)

InChI Key

VIJDVMYXFUJOCN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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